molecular formula C22H26N2O4S B2969061 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine CAS No. 895639-98-2

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Cat. No.: B2969061
CAS No.: 895639-98-2
M. Wt: 414.52
InChI Key: GDRNLWXMPOWRCC-UHFFFAOYSA-N
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Description

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by its unique structure, which includes an ethoxy group, a diethylamino group, and a methoxybenzenesulfonyl group attached to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as pyridine.

    N,N-Diethylation: The diethylamino group can be introduced by reacting the intermediate with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like kinases and receptors such as G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

IUPAC Name

6-ethoxy-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRNLWXMPOWRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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